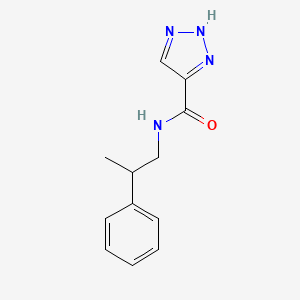

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 2-phenylpropylamine with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Amidation: The resulting triazole is then reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted carboxamides.

Scientific Research Applications

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1,2,3-Triazole Derivatives: Other compounds in this class include 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole.

Carboxamide Derivatives: Compounds such as N-phenylcarboxamide and N-benzylcarboxamide share structural similarities.

Uniqueness: N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound belongs to the triazole class of compounds, which are known for their pharmacological properties. The synthesis typically involves the reaction of 2-phenylpropylamine with 1H-1,2,3-triazole derivatives through methodologies like click chemistry. This method enhances the efficiency and yield of the desired compound .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Xanthine Oxidase Inhibition : Some derivatives of triazoles have shown potential as xanthine oxidase inhibitors. This enzyme plays a crucial role in purine metabolism and its inhibition can lead to reduced uric acid levels, making it relevant for conditions like gout .

- Carbonic Anhydrase Inhibition : Research indicates that triazole derivatives exhibit moderate inhibition against carbonic anhydrase II. This enzyme is involved in maintaining acid-base balance and facilitating gas exchange in tissues . The presence of polar groups in the triazole structure enhances binding affinity to the active site.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that related triazole compounds exhibit potent antifungal and antibacterial activities. For instance:

- Fungal Inhibition : Triazole derivatives have been evaluated for their antifungal efficacy against various strains. Results indicate that these compounds can significantly inhibit fungal growth compared to standard treatments .

- Bacterial Inhibition : The compound's antibacterial properties have also been assessed, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

The potential anticancer effects of triazole derivatives are under investigation. Some studies suggest that these compounds may induce apoptosis in cancer cells by interfering with cellular signaling pathways or by acting as inhibitors of specific enzymes involved in tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity:

Case Studies

Several case studies have illustrated the effectiveness of triazole compounds in clinical settings:

- Gout Treatment : A study evaluated a series of triazole derivatives for their xanthine oxidase inhibitory activity. One derivative exhibited submicromolar potency, suggesting its potential as a therapeutic agent for gout management .

- Antifungal Therapy : Clinical trials involving triazole-based antifungal agents have shown promising results in treating resistant fungal infections, indicating the potential for this compound to be developed as a next-generation antifungal drug .

Properties

IUPAC Name |

N-(2-phenylpropyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMUQDDTXCTFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.